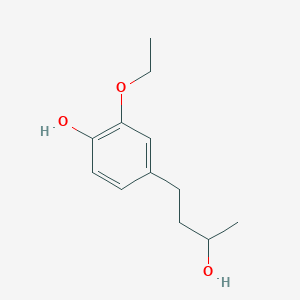

2-Ethoxy-4-(3-hydroxybutyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-(3-hydroxybutyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-3-15-12-8-10(5-4-9(2)13)6-7-11(12)14/h6-9,13-14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXXRBYISKXBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCC(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethoxy-4-(3-hydroxybutyl)phenol chemical properties

The following technical guide provides an in-depth analysis of 2-Ethoxy-4-(3-hydroxybutyl)phenol , a structural analogue of the skin-depigmenting agent Rhododendrol. This document synthesizes chemical properties, synthetic pathways, and biological mechanisms relevant to researchers in dermatology, medicinal chemistry, and toxicology.

Chemical Identity & Biological Relevance

Executive Summary

2-Ethoxy-4-(3-hydroxybutyl)phenol (CAS: 1283091-06-4) is a substituted phenol derivative characterized by a 2-ethoxy group and a 3-hydroxybutyl side chain.[1] It is chemically significant as the O-ethyl analogue of Rhododendrol (4-(4-hydroxyphenyl)-2-butanol), a compound known for its tyrosinase-dependent melanotoxicity.

This molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies, particularly for investigating the mechanism of chemical leukoderma and developing safer skin-whitening agents. By modifying the steric and electronic environment of the phenolic ring via the ethoxy group, researchers aim to modulate the formation of reactive ortho-quinones, the primary drivers of melanocyte toxicity.

| Property | Data |

| IUPAC Name | 4-(3-Ethoxy-4-hydroxyphenyl)butan-2-ol |

| Common Name | Ethyl Rhododendrol; 2-Ethoxy-RD |

| CAS Number | 1283091-06-4 |

| Molecular Formula | C₁₂H₁₈O₃ |

| Molecular Weight | 210.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in water |

Chemical Structure & Physicochemical Properties[2]

Structural Analysis

The molecule consists of a phenol core with two key substitutions:

-

Position 2 (Ortho): An Ethoxy group (-OCH₂CH₃) . This group increases lipophilicity compared to a methoxy (as in vanillyl derivatives) or hydrogen (as in Rhododendrol). It also provides steric bulk near the phenolic hydroxyl group.

-

Position 4 (Para): A 3-hydroxybutyl chain (-CH₂CH₂CH(OH)CH₃) . This secondary alcohol moiety is a chiral center, meaning the compound exists as a pair of enantiomers (R and S).

Predicted Physicochemical Parameters

Based on quantitative structure-property relationship (QSPR) models for phenolic ethers:

-

LogP (Octanol-Water Partition Coefficient): ~2.1 – 2.4 (More lipophilic than Rhododendrol, LogP ~1.4).

-

pKa (Phenolic OH): ~10.0 (The ethoxy group is electron-donating by resonance but withdrawing by induction; generally, o-alkoxyphenols have pKa values similar to phenol).

-

Hydrogen Bond Donors: 2 (Phenolic OH, Secondary Alcohol OH).

-

Hydrogen Bond Acceptors: 3 (Ether Oxygen, Phenolic Oxygen, Alcohol Oxygen).

Synthetic Methodology

The synthesis of 2-Ethoxy-4-(3-hydroxybutyl)phenol typically follows a reductive pathway starting from Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[2] This route ensures the correct substitution pattern on the aromatic ring.

Step-by-Step Protocol

Reaction Scheme:

-

Aldol Condensation: Ethyl Vanillin + Acetone → α,β-Unsaturated Ketone.

-

Hydrogenation: Reduction of the alkene and ketone to the alkane and alcohol.

Step 1: Synthesis of the Intermediate Ketone

-

Reagents: Ethyl Vanillin (1.0 eq), Acetone (excess), Sodium Hydroxide (NaOH, 10% aq).

-

Procedure:

-

Dissolve Ethyl Vanillin in acetone.

-

Slowly add NaOH solution at 0–5°C to prevent polymerization.

-

Stir at room temperature for 12–24 hours. The product, 4-(3-ethoxy-4-hydroxyphenyl)-3-buten-2-one , precipitates or is extracted with ethyl acetate.

-

Mechanistic Note: The ethoxy group remains stable under basic aldol conditions.

-

Step 2: Catalytic Hydrogenation (Global Reduction)

-

Reagents: Intermediate Ketone, Hydrogen gas (H₂), Palladium on Carbon (Pd/C, 10% loading), Ethanol solvent.

-

Procedure:

-

Dissolve the unsaturated ketone in ethanol.

-

Add Pd/C catalyst (5–10 wt%).

-

Pressurize with H₂ (30–50 psi) in a Parr shaker or autoclave.

-

Stir until H₂ uptake ceases (reduction of both C=C and C=O).

-

Filter catalyst and concentrate in vacuo.[3]

-

Purification: Recrystallization from hexane/ethyl acetate or column chromatography.

-

Visualization of Synthesis Pathway

Figure 1: Synthetic pathway from Ethyl Vanillin to 2-Ethoxy-4-(3-hydroxybutyl)phenol.

Biological Mechanism & Toxicology

The primary research interest in this compound stems from the "Rhododendrol Incident," where the parent compound caused leukoderma via a tyrosinase-dependent mechanism.

Tyrosinase Interaction & Quinone Formation

Tyrosinase (an oxidase enzyme in melanocytes) converts phenols into ortho-quinones.

-

Rhododendrol (RD): Oxidized to RD-quinone (highly reactive). This quinone binds to cellular thiols (cysteine/glutathione), depleting antioxidant reserves and generating Reactive Oxygen Species (ROS).

-

2-Ethoxy Analogue: The presence of the ethoxy group at the ortho position (position 2) alters this pathway:

-

Steric Hindrance: The bulky ethoxy group may hinder the enzyme's active site, potentially reducing the rate of oxidation compared to RD.

-

Alternative Oxidation: If oxidized, it may form a different quinone species or require O-dealkylation first.

-

Lipophilicity: Higher LogP facilitates cell membrane penetration, potentially altering intracellular concentration.

-

Metabolic Pathways (Phase II)

Like other phenols, this compound is subject to Phase II metabolism in the liver and skin.

-

Glucuronidation: The primary metabolic route. UGT enzymes will conjugate glucuronic acid to the phenolic hydroxyl group (and potentially the secondary alcohol).

-

Sulfation: Sulfotransferases may target the phenolic OH.

Mechanism of Action Diagram

Figure 2: Potential metabolic and toxicological pathways involving Tyrosinase interaction.

Handling & Stability

Storage Protocols

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent auto-oxidation of the phenolic ring.

-

Temperature: -20°C for long-term storage; 2-8°C for working stocks.

-

Light: Protect from light (amber vials) to minimize photo-degradation.

Safety Precautions

-

Signal Word: Warning (Irritant).

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Avoid inhalation of dust.

References

-

PubChem. Compound Summary: 2-Ethoxy-4-hydroxybenzaldehyde (Precursor). [Link][4]

-

Ito, S., et al. (2014). Mechanism of rhododendrol-induced leukoderma. Pigment Cell & Melanoma Research. [Link]

-

Sasaki, M., et al. (2014). Rhododendrol, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-4-(3-hydroxybutyl)phenol

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of 2-Ethoxy-4-(3-hydroxybutyl)phenol. This compound, a derivative of ethylvanillin, holds potential as a valuable synthon in the development of pharmaceuticals and as a specialty chemical in the flavor and fragrance industry. The presented synthetic strategy is a robust two-step process commencing with the readily available and bio-renewable feedstock, ethyl vanillin. The synthesis involves an initial base-catalyzed Claisen-Schmidt condensation with acetone to yield an α,β-unsaturated ketone intermediate, followed by a comprehensive catalytic hydrogenation to furnish the target molecule. This document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and process validation checkpoints to ensure reproducibility and high purity of the final product.

Introduction and Synthetic Strategy

2-Ethoxy-4-(3-hydroxybutyl)phenol is a phenolic compound characterized by an ethoxy group ortho to the hydroxyl moiety and a 4-substituted 3-hydroxybutyl chain. Its structure is analogous to naturally occurring compounds known for their biological activities, suggesting its potential utility in medicinal chemistry. The synthesis of such a molecule requires a strategic approach that is both efficient and scalable.

Our synthetic design is rooted in a retrosynthetic analysis that identifies common and high-yielding transformations. The target molecule can be disconnected at the C-C and C-O bonds of the side chain, pointing to a ketone precursor, which in turn can be formed from a simpler aromatic aldehyde. This logic leads to a highly efficient forward synthesis starting from 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

The two-stage synthetic pathway is as follows:

-

Claisen-Schmidt (Aldol) Condensation: Reaction of ethyl vanillin with acetone under basic conditions to form the key intermediate, 4-(4-hydroxy-3-ethoxyphenyl)but-3-en-2-one. This reaction establishes the required carbon backbone.

-

Catalytic Hydrogenation: Subsequent reduction of the enone intermediate using a heterogeneous catalyst (e.g., Palladium on Carbon) to simultaneously reduce the carbon-carbon double bond and the ketone carbonyl, yielding the final 2-Ethoxy-4-(3-hydroxybutyl)phenol.

This approach is advantageous due to the low cost of starting materials, the reliability of the chosen reactions, and the straightforward purification procedures.

Visualizing the Synthetic Workflow

A high-level overview of the synthetic process is presented below, illustrating the progression from starting materials to the final product.

Caption: Overall synthetic workflow from ethyl vanillin to the target compound.

Detailed Synthesis Protocols

Part A: Synthesis of 4-(4-Hydroxy-3-ethoxyphenyl)but-3-en-2-one

This initial step utilizes a base-catalyzed aldol condensation, specifically a Claisen-Schmidt condensation, between an aldehyde (ethyl vanillin) and a ketone (acetone). The base generates an enolate from acetone, which acts as the nucleophile.

Mechanism: The Claisen-Schmidt Condensation

The reaction proceeds via the formation of a nucleophilic enolate ion from acetone, which then attacks the electrophilic carbonyl carbon of ethyl vanillin. The resulting aldol adduct readily dehydrates under the reaction conditions to form the more stable, conjugated α,β-unsaturated ketone.

Caption: Key stages of the Claisen-Schmidt condensation mechanism.

Experimental Protocol:

-

Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl vanillin (16.6 g, 0.1 mol) in 100 mL of 95% ethanol.

-

Reaction Initiation: To this solution, add acetone (29.0 g, 0.5 mol). While stirring vigorously, slowly add 100 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise over 30 minutes. The temperature should be maintained between 20-25°C using a water bath.

-

Reaction Progression: After the addition is complete, continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Work-up and Isolation: Once the reaction is complete, cool the flask in an ice bath and neutralize the mixture by slowly adding 10% hydrochloric acid (HCl) until the pH is approximately 5-6. A yellow precipitate will form.

-

Purification: Filter the crude product using a Büchner funnel and wash the solid with cold distilled water until the washings are neutral. Dry the product in a vacuum oven at 50°C. For higher purity, the crude solid can be recrystallized from an ethanol/water mixture.

Quantitative Data Summary:

| Parameter | Value |

| Ethyl Vanillin | 16.6 g (0.1 mol) |

| Acetone | 29.0 g (0.5 mol) |

| 10% NaOH (aq) | 100 mL |

| Typical Yield | 85-92% |

| Appearance | Pale yellow solid |

| Melting Point | ~105-107 °C |

Part B: Synthesis of 2-Ethoxy-4-(3-hydroxybutyl)phenol

This second and final stage involves the complete reduction of the enone intermediate. Catalytic hydrogenation is an effective method for reducing both the alkene and ketone functionalities in a single step.[1] The use of a heterogeneous catalyst like palladium on carbon (Pd/C) is standard practice, offering high efficiency and easy removal from the reaction mixture post-completion.[2]

Mechanism: Heterogeneous Catalytic Hydrogenation

The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen (H₂) is adsorbed onto the metal surface and dissociates into hydrogen atoms. The enone intermediate also adsorbs onto the surface, allowing for the stepwise addition of hydrogen atoms across the double bond and the carbonyl group, leading to the saturated alcohol.

Experimental Protocol:

-

Catalyst and Reagent Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle), add the synthesized 4-(4-hydroxy-3-ethoxyphenyl)but-3-en-2-one (10.3 g, 0.05 mol) and 150 mL of ethanol. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.5 g, ~5 wt%).

-

Hydrogenation: Seal the vessel, purge with nitrogen gas, and then introduce hydrogen gas to a pressure of 50 psi (approx. 3.4 atm).

-

Reaction Progression: Begin vigorous agitation (shaking or stirring) and maintain the temperature at 25-30°C. The reaction is typically complete within 8-12 hours, which can be confirmed by monitoring the cessation of hydrogen uptake or by GC/MS analysis of an aliquot.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

-

Isolation and Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil or semi-solid is the crude product. If necessary, further purification can be achieved via flash column chromatography on silica gel using a gradient elution of hexane and ethyl acetate.

Quantitative Data Summary:

| Parameter | Value |

| Enone Intermediate | 10.3 g (0.05 mol) |

| 10% Pd/C Catalyst | 0.5 g |

| Hydrogen Pressure | 50 psi |

| Solvent | Ethanol (150 mL) |

| Typical Yield | >95% |

| Appearance | Colorless to pale yellow oil |

Product Characterization and Validation

To ensure the identity and purity of the final product, a suite of analytical techniques should be employed. This serves as a self-validating system for the described protocol.

-

¹H NMR Spectroscopy: The proton NMR spectrum should confirm the structure. Key signals include:

-

A triplet and quartet for the ethoxy group protons.

-

Aromatic protons in the 6.5-7.0 ppm region.[3]

-

A multiplet for the methine proton (CH-OH) around 3.8 ppm.

-

Signals corresponding to the other methylene and methyl protons of the butyl chain.

-

A broad singlet for the phenolic -OH and a doublet for the secondary alcohol -OH, which can be confirmed by D₂O exchange.[3]

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show the requisite number of signals corresponding to the unique carbon atoms in the molecule, including the signal for the carbon bearing the hydroxyl group (~65-70 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. The characteristic C=O stretch of the ketone intermediate (around 1670 cm⁻¹) should be absent.

-

Mass Spectrometry (MS): Mass spectral analysis should show the correct molecular ion peak (M⁺) corresponding to the molecular weight of 2-Ethoxy-4-(3-hydroxybutyl)phenol (C₁₂H₁₈O₃, MW: 210.27 g/mol ). Characteristic fragmentation patterns, such as the loss of water, can further confirm the structure.[3]

Conclusion

The synthesis of 2-Ethoxy-4-(3-hydroxybutyl)phenol is reliably achieved through a two-step sequence involving a Claisen-Schmidt condensation followed by catalytic hydrogenation. This guide provides detailed, field-proven protocols that are both high-yielding and scalable. The causality for each experimental choice, from the selection of starting materials to the specific reaction conditions, is grounded in established principles of organic chemistry. By adhering to the methodologies and validation checkpoints outlined herein, researchers can confidently produce this valuable compound for further investigation and application.

References

-

Macmillan Group. Organocatalytic Transfer Hydrogenation of Cyclic Enones. Macmillan Group Research. Available at: [Link]

-

Sci-Hub. Iridium-Catalyzed Hydrogenation of Enones. Synfacts. 2008. Available at: [Link]

-

Ouellet, S. G., et al. Organocatalytic Transfer Hydrogenation of Cyclic Enones. Journal of the American Chemical Society. 2006. Available at: [Link]

-

ResearchGate. Hydrogenation of (a)cyclic enones. Reaction conditions. ResearchGate. Available at: [Link]

-

ResearchGate. O-Acylation of guaiacol with benzoic anhydride. ResearchGate. Available at: [Link]

-

Biris, C., et al. Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC. 2023. Available at: [Link]

-

Boodida, S., et al. An Improved Process for the Synthesis of Acetovanillone and its Process Related Impurities. Asian Journal of Chemistry. 2022. Available at: [Link]

-

ResearchGate. Gas phase acylation of guaiacol with acetic acid on acid catalysts. ResearchGate. Available at: [Link]

-

Donhoe, T. J., et al. Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. PMC. Available at: [Link]

-

Paul, C. E., et al. Old Yellow Enzyme-Catalysed Asymmetric Hydrogenation: Linking Family Roots with Improved Catalysis. MDPI. 2017. Available at: [Link]

-

Energy Advances. A mild synthetic strategy for removing acetic acid from fast pyrolysis-derived bio-oils utilizing Friedel–Crafts acylation reactions. Royal Society of Chemistry. 2022. Available at: [Link]

-

Wikipedia. Wittig reaction. Wikipedia. Available at: [Link]

-

Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Chemistry Steps. 2023. Available at: [Link]

-

ChemBK. Phenol, 2-ethoxy-4-(ethoxymethyl)-. ChemBK. 2024. Available at: [Link]

-

Technical Disclosure Commons. Process for the preparation of 2-ethoxy-phenol. Technical Disclosure Commons. 2022. Available at: [Link]

-

Cheméo. Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3). Cheméo. Available at: [Link]

-

Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. 2018. Available at: [Link]

-

The Good Scents Company. 2-ethoxy-4-(hydroxymethyl)phenol. The Good Scents Company. Available at: [Link]

-

Natural Chemistry Research Group. General Phenolic Biosynthesis Pathways. University of Turku. Available at: [Link]

-

NIST. 2-Ethoxy-4-methylphenol. NIST WebBook. Available at: [Link]

-

PubChem. 2-Ethoxy-4-hydroxybenzaldehyde. PubChem. Available at: [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. 2022. Available at: [Link]

- Google Patents. Purification of impure phenols by distillation with an organic solvent. Google Patents.

-

PrepChem. Synthesis of 4-(2-hydroxyethoxy)phenol. PrepChem.com. Available at: [Link]

-

protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. protocols.io. 2022. Available at: [Link]

-

SciSpace. Enantioselective hydroxylation of 4‐alkylphenols by vanillyl alcohol oxidase. SciSpace. 2022. Available at: [Link]

-

FooDB. Showing Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691). FooDB. 2010. Available at: [Link]

-

Frontiers. Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Frontiers. 2022. Available at: [Link]

-

Biblioteka Nauki. Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. Available at: [Link]

-

PMC. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC. Available at: [Link]

-

Organic Syntheses. Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Organic Syntheses. Available at: [Link]

-

PMC. Construction of a synthetic metabolic pathway for biosynthesis of 2,4-dihydroxybutyric acid from ethylene glycol. PMC. 2023. Available at: [Link]

Sources

The Biological Activity of Phenolic Compounds: A Technical Guide for Drug Discovery and Development

Abstract

Phenolic compounds, a diverse group of secondary metabolites ubiquitous in the plant kingdom, have garnered significant scientific interest for their broad spectrum of biological activities.[1][2] Their inherent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties position them as promising candidates for the development of novel therapeutics and functional foods.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities of phenolic compounds. We will delve into the underlying molecular mechanisms, present detailed protocols for their evaluation, and explore the key signaling pathways they modulate. This guide is designed to be a practical resource, bridging fundamental knowledge with actionable experimental design.

Introduction: The Chemical Versatility and Biological Significance of Phenolic Compounds

Phenolic compounds are characterized by an aromatic ring bearing one or more hydroxyl groups.[4] This simple chemical motif is the foundation for a vast array of structures, from simple phenolic acids to complex flavonoids and tannins.[3] This structural diversity is directly linked to their wide range of biological functions. In plants, they play crucial roles in defense against pathogens, UV radiation, and herbivores.[3] When consumed by humans, they have been associated with a reduced risk of various chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[5][6] The therapeutic potential of these compounds stems from their ability to interact with and modulate various cellular processes.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the pathogenesis of numerous diseases.[5] Phenolic compounds are potent antioxidants, primarily acting through two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).[7]

The antioxidant capacity of phenolic compounds is largely dictated by the number and arrangement of their hydroxyl groups.[8] These functional groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions they initiate.[7]

Key Signaling Pathway: Nrf2/ARE Pathway

A critical mechanism by which phenolic compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain phenolic compounds, Keap1 undergoes a conformational change, releasing Nrf2.[10] Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.[11][12]

Caption: Nrf2/ARE signaling pathway activation by phenolic compounds.

Experimental Protocols for Assessing Antioxidant Activity

This assay is a rapid and simple method to screen the radical scavenging activity of compounds.[13]

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[13]

-

Step-by-Step Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

-

In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[14]

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.[15]

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[14]

-

The ABTS assay is another widely used method for determining antioxidant capacity.[16]

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The extent of decolorization is proportional to the antioxidant activity.[16][17]

-

Step-by-Step Protocol:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.[16]

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.[16]

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of ~0.7 at 734 nm.[16]

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add a small volume of each dilution of the test compound to the wells.

-

Add the diluted ABTS•+ solution to each well and incubate at room temperature for a short period (e.g., 6 minutes).[16]

-

Measure the absorbance at 734 nm.[16]

-

Calculate the percentage of inhibition similar to the DPPH assay.

-

This assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular environment.

-

Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that can penetrate the cells will reduce the level of ROS, thereby decreasing the fluorescence intensity.[18][19]

-

Step-by-Step Protocol:

-

Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to confluence.[20]

-

Remove the growth medium and wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with the test compound and DCFH-DA for a specific time (e.g., 1 hour).[19]

-

Wash the cells to remove the treatment solution.

-

Induce oxidative stress by adding a radical initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[21]

-

Immediately measure the fluorescence kinetically over a period of time (e.g., 1 hour) at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[20][21]

-

Calculate the area under the curve (AUC) for both control and treated wells. The CAA value is then calculated based on the reduction in AUC in the presence of the antioxidant.[20][21]

-

| Assay | Principle | Advantages | Disadvantages |

| DPPH | Radical scavenging | Simple, rapid, inexpensive | Not representative of physiological radicals |

| ABTS | Radical cation decolorization | Applicable to both hydrophilic and lipophilic antioxidants | Radical is not physiologically relevant |

| CAA | Inhibition of cellular ROS | Biologically relevant, accounts for bioavailability | More complex, requires cell culture facilities |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[22] Phenolic compounds have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[1][22]

Key Signaling Pathways: NF-κB and MAPK

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[23] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[23][24] Many phenolic compounds exert their anti-inflammatory effects by inhibiting various steps in this pathway, such as IKK activation, IκB degradation, and NF-κB nuclear translocation.[24][25][26]

Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation.[27][28] It consists of a cascade of protein kinases that transduce extracellular signals to the nucleus, leading to the activation of transcription factors involved in the inflammatory response.[29] Phenolic compounds can modulate the MAPK pathway, thereby suppressing the production of pro-inflammatory mediators.[27][30]

Caption: Modulation of the MAPK signaling pathway by phenolic compounds.

Experimental Protocol for Assessing Anti-inflammatory Activity

This assay is a common in vitro method to screen for anti-inflammatory activity.

-

Principle: Macrophages (e.g., RAW 264.7 cells) produce nitric oxide (NO), a pro-inflammatory mediator, upon stimulation with lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent. Compounds with anti-inflammatory activity will inhibit this LPS-induced NO production.

-

Step-by-Step Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for a short period to allow for color development.

-

Measure the absorbance at ~540 nm.

-

Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO inhibition.

-

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

Phenolic compounds have emerged as promising anticancer agents due to their ability to interfere with various stages of cancer development, including initiation, promotion, and progression.[1]

Mechanisms of Anticancer Action

The anticancer effects of phenolic compounds are multifaceted and include:

-

Induction of Apoptosis: They can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Anti-angiogenesis: They can inhibit the formation of new blood vessels that supply nutrients to tumors.

-

Inhibition of Metastasis: They can prevent the spread of cancer cells to other parts of the body.

Experimental Protocol for Assessing Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[31][32]

-

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. Cytotoxic compounds will reduce the number of viable cells and thus decrease the amount of formazan produced.[31][33][34]

-

Step-by-Step Protocol:

-

Seed cancer cells in a 96-well plate and allow them to attach and grow for 24 hours.[31]

-

Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).[31]

-

After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for a few hours (e.g., 4 hours) to allow for formazan crystal formation.[31][33]

-

Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[33]

-

Measure the absorbance at a wavelength between 550 and 600 nm.[31]

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Phenolic compounds from plants have shown promising activity against a wide range of pathogenic bacteria and fungi.[1][35]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of phenolic compounds are diverse and can include:

-

Disruption of Cell Membranes: They can alter the permeability of microbial cell membranes, leading to the leakage of cellular contents.

-

Inhibition of Enzymes: They can inhibit essential microbial enzymes involved in metabolism and other vital processes.

-

Interaction with Nucleic Acids: Some phenolic compounds can intercalate with DNA or inhibit DNA and RNA synthesis.[35]

Experimental Protocol for Assessing Antimicrobial Activity

This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[36]

-

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[37][38]

-

Step-by-Step Protocol:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[36][39]

-

Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[37]

-

Dilute the inoculum and add it to each well of the microtiter plate.[39]

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[40]

-

Visually determine the MIC as the lowest concentration of the compound that completely inhibits microbial growth.[40]

-

| Biological Activity | Key Mechanisms | Relevant Signaling Pathways | Standard In Vitro Assay |

| Antioxidant | Radical scavenging, metal chelation | Nrf2/ARE | DPPH, ABTS, CAA |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators | NF-κB, MAPK | Nitric Oxide Inhibition |

| Anticancer | Apoptosis induction, cell cycle arrest | - | MTT Assay |

| Antimicrobial | Cell membrane disruption, enzyme inhibition | - | MIC Assay |

Conclusion and Future Perspectives

Phenolic compounds represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their ability to modulate key cellular pathways involved in oxidative stress, inflammation, cancer, and microbial infections makes them attractive candidates for drug discovery and development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and validate the biological activities of these fascinating natural products. Future research should focus on understanding their bioavailability, metabolism, and potential synergistic effects to fully harness their therapeutic benefits for human health.

References

-

Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research. [Link]

-

Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in Cellular Neuroscience. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

-

Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research. [Link]

-

Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. [Link]

-

Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. MDPI. [Link]

-

Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer's disease. Frontiers in Pharmacology. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Targeting NF-κB signaling pathway in cancer by dietary polyphenols. SciSpace. [Link]

-

Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. PMC. [Link]

-

Inhibition of Nuclear Factor κB by Phenolic Antioxidants. CDC Stacks. [Link]

-

Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far?. International Journal of Biological Sciences. [Link]

-

Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. MDPI. [Link]

-

DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]

-

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]

-

Potential sites of an inhibitory mechanism of polyphenols in MAPK... ResearchGate. [Link]

-

A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics. PubMed. [Link]

-

Phenolic Compounds as Modulators of Nrf2 in Neuroprotection. Encyclopedia.pub. [Link]

-

The Synergistic effects on Nrf2 of phenolic compounds associated with other anticancer agents. ResearchGate. [Link]

-

ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

-

Resources and Biological Activities of Natural Polyphenols. PMC. [Link]

-

Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. PMC. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

CAA Antioxidant Assay Kit. Zen-Bio. [Link]

-

A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JOVE. [Link]

-

Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages. MDPI. [Link]

-

Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals. AIR Unimi. [Link]

-

ABTS Antioxidant Assay Kit. Zen-Bio. [Link]

-

Dietary Polyphenols in Human Health: A Novel Critical Review of Benefits and Possible Risks. ResearchGate. [Link]

-

Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar. [Link]

-

Review: dietary phenolic compounds, health benefits and bioaccessibility. SciELO. [Link]

-

Polyphenols: A Comprehensive Review of their Nutritional Properties. ResearchGate. [Link]

-

The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. BMG Labtech. [Link]

-

Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. PubMed. [Link]

-

DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Polyphenols in health and food processing: antibacterial, anti-inflammatory, and antioxidant insights. PMC. [Link]

-

Polyphenols in health and food processing: antibacterial, anti-inflammatory, and antioxidant insights. Frontiers in Bioscience-Landmark. [Link]

Sources

- 1. Polyphenols in health and food processing: antibacterial, anti-inflammatory, and antioxidant insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Polyphenols in health and food processing: antibacterial, anti-inflammatory, and antioxidant insights [frontiersin.org]

- 3. Polyphenols: A Comprehensive Review of their Nutritional Properties [openbiotechnologyjournal.com]

- 4. jscholarpublishers.com [jscholarpublishers.com]

- 5. Resources and Biological Activities of Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyjournal.org [microbiologyjournal.org]

- 7. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Review: dietary phenolic compounds, health benefits and bioaccessibility [ve.scielo.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. air.unimi.it [air.unimi.it]

- 13. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. kamiyabiomedical.com [kamiyabiomedical.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. zen-bio.com [zen-bio.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? [ijbs.com]

- 24. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 25. scispace.com [scispace.com]

- 26. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 29. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Frontiers | Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease [frontiersin.org]

- 31. merckmillipore.com [merckmillipore.com]

- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 33. researchhub.com [researchhub.com]

- 34. broadpharm.com [broadpharm.com]

- 35. mdpi.com [mdpi.com]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. microbeonline.com [microbeonline.com]

- 38. youtube.com [youtube.com]

- 39. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 40. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

The Emerging Therapeutic Potential of Ethoxy Phenols: A Technical Guide for Researchers

Introduction: Beyond the Hydroxyl - The Significance of the Ethoxy Group in Phenolic Compounds

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of natural product research, with a well-documented history of diverse therapeutic effects. Their antioxidant, anti-inflammatory, and anticancer properties have positioned them as promising candidates for drug development. However, the vast chemical space of phenolic derivatives remains largely unexplored. This guide focuses on a specific and increasingly important subclass: ethoxy phenols . By replacing a hydroxyl hydrogen with an ethyl group, the physicochemical properties of the parent phenol are altered, leading to potentially enhanced bioavailability, metabolic stability, and, consequently, therapeutic efficacy.

This technical guide provides an in-depth exploration of the therapeutic potential of ethoxy phenols, moving beyond a simple enumeration of findings to an analysis of the causal relationships between chemical structure and biological activity. We will delve into the known mechanisms of action, provide detailed protocols for key experimental evaluations, and present a critical perspective on the future of ethoxy phenols in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of this unique class of compounds.

Core Therapeutic Arenas of Ethoxy Phenols

Research into ethoxy phenols has revealed their potential across several key therapeutic areas. The introduction of the ethoxy group can modulate the electron-donating capacity of the phenolic ring and influence the molecule's lipophilicity, thereby impacting its interaction with biological targets.

Enhanced Antioxidant Activity: The Case of Ethyl Vanillin

The antioxidant capacity of phenolic compounds is fundamental to their protective effects against cellular damage induced by reactive oxygen species (ROS). A prime example of an ethoxy phenol with notable antioxidant properties is 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin.

A systematic evaluation of the antioxidant activity of ethyl vanillin compared to its parent compound, vanillin, has demonstrated the significant impact of the ethoxy substitution. While both compounds exhibit strong antioxidant effects in various assays, ethyl vanillin's activity was found to be much stronger than that of vanillin in the oxidative hemolysis inhibition assay.[1][2] Furthermore, oral administration of ethyl vanillin to mice resulted in a more effective increase in plasma antioxidant activity compared to vanillin.[1][2] This suggests that the ethoxy group may enhance the compound's bioavailability and/or metabolic stability, leading to a more pronounced in vivo antioxidant effect.

The mechanism of antioxidant action for phenolic compounds, including ethoxy phenols, primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. The presence of an electron-donating ethoxy group can further stabilize the resulting phenoxyl radical, thereby enhancing the compound's radical scavenging capacity.

Potent Anticancer Activity: A Look at Novel Benzylidene Derivatives

The development of novel anticancer agents is a critical area of research where ethoxy phenols are showing significant promise. A noteworthy example is the compound 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060) , which has demonstrated excellent efficacy against acute myeloid leukemia (AML) cells.[3]

SBL-060 exerts its anticancer effects through a dual-targeting mechanism, inhibiting both the estrogen receptor (ERα) and the Akt kinase pathway.[3] This multi-targeted approach is a promising strategy in cancer therapy to overcome resistance and enhance therapeutic outcomes. The presence of the ethoxy group in the chroman-4-one scaffold is a key structural feature contributing to its high binding efficacy towards ERα.

The inhibition of the Akt signaling pathway is particularly significant, as this pathway is a central regulator of cell proliferation, survival, and apoptosis. By suppressing Akt activation, SBL-060 can induce cell cycle arrest and promote apoptosis in AML cells.

Modulating Inflammatory Responses

Chronic inflammation is a key driver of numerous diseases. Ethoxy phenols have demonstrated the ability to modulate inflammatory pathways, making them attractive candidates for the development of anti-inflammatory therapeutics. Ethyl vanillin, for instance, possesses anti-inflammatory properties.[4]

The anti-inflammatory mechanisms of phenolic compounds often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX), as well as the modulation of inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The ethoxy group can influence the molecule's ability to interact with these targets, potentially leading to enhanced anti-inflammatory activity.

Experimental Protocols for Evaluating Therapeutic Effects

To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for key in vitro assays to assess the antioxidant, cytotoxic, and anti-inflammatory properties of ethoxy phenols.

Antioxidant Capacity Assessment

A fundamental first step in evaluating the therapeutic potential of ethoxy phenols is to determine their antioxidant capacity. The DPPH and ABTS assays are widely used for this purpose.

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[5]

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly prepared and protected from light.

-

Prepare a series of concentrations of the test ethoxy phenol compound in methanol.

-

Prepare a series of concentrations of a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol for comparison.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test compound or standard solution at various concentrations.

-

For the control, add 100 µL of DPPH solution to 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of the test ethoxy phenol compound or standard solution at various concentrations to 1 mL of the diluted ABTS•+ solution.

-

Mix thoroughly and incubate at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition of absorbance is calculated and plotted as a function of the concentration of the antioxidant. The Trolox Equivalent Antioxidant Capacity (TEAC) is often determined by comparing the antioxidant activity of the test compound to that of Trolox.

-

Cytotoxicity and Anticancer Activity Assessment

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., AML cell lines like THP-1 or HL-60) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the ethoxy phenol compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

-

MTT Addition:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the vehicle-treated control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) can be calculated from the dose-response curve.[3]

-

Anti-inflammatory Activity Assessment: Western Blot Analysis of NF-κB and MAPK Pathways

Western blotting is a powerful technique to investigate the effect of ethoxy phenols on key inflammatory signaling pathways.[8]

Protocol:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test ethoxy phenol compound for a defined period.

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p65 subunit of NF-κB, ERK, JNK, p38 MAPK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

-

Data Presentation and Interpretation

To facilitate a clear comparison of the therapeutic potential of different ethoxy phenols, quantitative data should be summarized in a structured format.

Table 1: Comparative Biological Activities of Selected Ethoxy Phenols

| Compound | Therapeutic Area | Assay | Cell Line | IC50 / GI50 Value | Reference |

| Ethyl Vanillin | Antioxidant | Oxidative Hemolysis Inhibition | - | Stronger than vanillin | [1][2] |

| SBL-060 | Anticancer (AML) | ERα Inhibition | THP-1 | 448 nM | [3] |

| ERα Inhibition | HL-60 | 374.3 nM | [3] | ||

| Cell Proliferation (MTT) | THP-1 | 244.1 nM | [3] | ||

| Cell Proliferation (MTT) | HL-60 | 189.9 nM | [3] | ||

| (E)-N′-(4-Ethoxybenzylidene)-4-hydroxybenzohydrazide | Antioxidant | DPPH Scavenging | - | Active | [9] |

Future Directions and Conclusion

The study of ethoxy phenols represents a promising frontier in the quest for novel therapeutic agents. The examples of ethyl vanillin and SBL-060 highlight the potential of the ethoxy group to enhance the biological activities of parent phenolic compounds. The enhanced antioxidant activity and potent, dual-targeting anticancer mechanism observed with these compounds underscore the value of exploring this chemical space more thoroughly.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive investigation into how the position and number of ethoxy groups on the phenolic ring influence therapeutic activity is crucial for rational drug design.

-

In Vivo Efficacy and Pharmacokinetic Studies: While in vitro assays provide valuable initial data, in vivo studies are essential to validate the therapeutic potential and to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of promising ethoxy phenol candidates.

-

Exploration of Other Therapeutic Areas: The potential of ethoxy phenols in other areas, such as neurodegenerative diseases and cardiovascular disorders, warrants further investigation. The ability of some phenolic compounds to cross the blood-brain barrier makes them particularly interesting for neurological applications.

References

- Tai, A., Sawano, T., Yazama, F., & Ito, H. (2011). Antioxidant properties of ethyl vanillin in vitro and in vivo. Food and Chemical Toxicology, 49(7), 1560-1566.

-

Filo. (2025, September 21). Detailed Protocol of DPPH Assay. Available at: [Link]

- Tai, A., Sawano, T., Yazama, F., & Ito, H. (2014). Antioxidant Properties of Ethyl Vanillin in Vitro and in Vivo. Bioscience, Biotechnology, and Biochemistry, 75(3), 479-484.

- Moreira, I. C., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.

- Tai, A., et al. (2025, August 6). Antioxidant Properties of Ethyl Vanillin in Vitro and in Vivo.

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

- Shahrani, M. A., et al. (2021). Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells. Oncology Research, 29(4), 235-245.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

- Tai, A., Sawano, T., Yazama, F., & Ito, H. (2011). Antioxidant Properties of Ethyl Vanillin in Vitro and in Vivo. Bioscience, Biotechnology, and Biochemistry, 75(3), 479-484.

- Tai, A., et al. (2011). Antioxidant Properties of Ethyl Vanillin in Vitro and in Vivo. Journal of Agricultural and Food Chemistry, 59(10), 5477-5482.

-

Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Available at: [Link]

- Moreira, I. C., et al. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Available at: [Link]

- Bouyahya, A., et al. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 8, 101484.

- Moreira, I. C., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.

- Gallage, N. J., & Møller, B. L. (2024, October 11). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 29(20), 4705.

-

G-Biosciences. (n.d.). ABTS Assay, Cat # BAQ060. Available at: [Link]

-

Bio-Techne. (n.d.). Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. Available at: [Link]

- Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(1), 113.

-

Thermo Scientific Alfa Aesar. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g. Available at: [Link]

-

Zancheng. (n.d.). Ethyl Vanillin Vs Vanillin. Available at: [Link]

- Kim, J. H., et al. (2022). Western blot analysis of NF-κB and MAPK pathway of CP and K-1 aerial...

- Horkaew, P., et al. (2012). (E)-N′-(4-Ethoxybenzylidene)-4-hydroxybenzohydrazide dihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2468.

- International Journal of Chemical Studies. (2024, December 16). 3-ethoxy-4-hydroxy benzylidene) adamantane-1-carbohydrazide: Synthesis, Insilico.

- Chen, Y. L., et al. (2024, February 5). Dual-targeting compounds possessing enhanced anticancer activity via microtubule disruption and histone deacetylase inhibition. European Journal of Medicinal Chemistry, 268, 116248.

- Sugasawa, Y., et al. (2025, September 30). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. International Journal of Molecular Sciences, 26(19), 15024.

- Shahrani, M. A., et al. (2022, August 1). Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells. Oncology Research, 29(4), 235-245.

Sources

- 1. Antioxidant properties of ethyl vanillin in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. OR | Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells [techscience.com]

- 4. researchgate.net [researchgate.net]

- 5. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (E)-N′-(4-Ethoxybenzylidene)-4-hydroxybenzohydrazide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-Ethoxy-4-(3-hydroxybutyl)phenol

Foreword

The landscape of pharmacologically active molecules is vast and ever-expanding. While many compounds are extensively studied, others remain enigmatic, their biological activities inferred from their structural motifs and the known actions of their analogs. 2-Ethoxy-4-(3-hydroxybutyl)phenol is one such molecule. In the absence of direct, comprehensive studies, this guide synthesizes established biochemical principles and data from structurally related compounds to construct a robust, testable hypothesis for its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for future investigation into this promising compound.

Deconstruction of the Molecular Architecture

The structure of 2-Ethoxy-4-(3-hydroxybutyl)phenol provides the fundamental clues to its potential biological activity. It is a substituted phenol, a class of compounds renowned for a wide spectrum of biological effects.[1][2] The core components are:

-

A Phenolic Ring: The aromatic ring with a hydroxyl group is a privileged scaffold in medicinal chemistry.[1] This functional group is a hydrogen donor, predisposing the molecule to antioxidant activity by neutralizing free radicals.[3][4] The ring itself can engage in various non-covalent interactions with biological macromolecules.

-

An Ethoxy Group (-O-CH₂CH₃): Positioned ortho to the phenolic hydroxyl, the ethoxy group modulates the electronic properties and steric profile of the ring. It can influence the molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes, and may affect its binding affinity to target proteins.

-

A 3-Hydroxybutyl Group (-CH(OH)CH₂CH₂CH₃): This aliphatic side chain, para to the hydroxyl group, is a critical determinant of specificity. Its presence is analogous to that in Rhododendrol (4-(3-hydroxybutyl)phenol), a compound with a well-documented mechanism of action.[5]

| Component | Predicted Contribution to Activity |

| Phenolic Core | Antioxidant (radical scavenging), general antimicrobial/antiseptic properties via protein denaturation and membrane disruption.[1][2][6] |

| Ethoxy Group | Modulates lipophilicity, potentially enhancing membrane permeability and altering target binding affinity. |

| 3-Hydroxybutyl Group | Confers target specificity, likely directing the molecule towards enzymatic active sites, similar to its structural analogs. |

Primary Hypothesized Mechanism: Tyrosinase-Dependent Melanocyte Cytotoxicity

Based on the striking structural similarity to Rhododendrol, the primary and most specific mechanism of action proposed for 2-Ethoxy-4-(3-hydroxybutyl)phenol is its interaction with the enzyme tyrosinase, leading to targeted cytotoxicity in melanocytes.[5][7] Rhododendrol's activity as a skin-lightening agent and its associated induction of leukoderma are directly linked to this pathway.[5][8]

Competitive Inhibition of Tyrosinase

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[9][10] We hypothesize that 2-Ethoxy-4-(3-hydroxybutyl)phenol acts as a competitive inhibitor, binding to the active site of tyrosinase and preventing the binding of the natural substrate, L-tyrosine. The phenolic structure mimics tyrosine, allowing it to occupy the catalytic pocket.

Metabolic Activation to a Cytotoxic Quinone

Paradoxically, while acting as an inhibitor, the compound can also be a substrate for tyrosinase. The enzyme hydroxylates the phenol to a catechol intermediate, which is then rapidly oxidized to a highly reactive ortho-quinone species.[5][8] This bioactivation is central to the cytotoxic effect.

Induction of Oxidative Stress and Cell Death

The generated ortho-quinone is a potent electrophile and pro-oxidant. Its downstream cytotoxic effects are multifaceted:

-

Reactive Oxygen Species (ROS) Generation: The quinone can undergo redox cycling, a process that consumes cellular antioxidants (like glutathione) and generates significant amounts of ROS, including superoxide anions and hydroxyl radicals.[8][11] This overwhelms the cell's antioxidant defenses, leading to a state of severe oxidative stress.

-

Protein and DNA Damage: The accumulation of ROS inflicts widespread damage to vital cellular components. This includes lipid peroxidation of membranes, oxidation of proteins, and strand breaks in DNA.[5][7]

-

Depletion of Glutathione (GSH): The reactive quinone can directly conjugate with nucleophilic sulfhydryl groups on glutathione and proteins.[8] This depletes the primary intracellular antioxidant pool and inactivates critical sulfhydryl-containing enzymes, further crippling the cell's ability to mitigate oxidative damage.

This cascade of events, initiated by tyrosinase-dependent metabolism, is proposed to be the primary driver of selective melanocyte apoptosis and the resulting depigmenting effect.

Caption: Proposed pathway of tyrosinase-dependent cytotoxicity.

Secondary and General Mechanisms of Action

Beyond the specific interaction with tyrosinase, 2-Ethoxy-4-(3-hydroxybutyl)phenol likely exhibits broader biological activities characteristic of phenolic compounds.

Direct Antioxidant Activity

The phenolic hydroxyl group can directly donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[4] This intrinsic antioxidant activity is a general feature of phenols and can be quantified using standard assays. The resulting phenoxy radical is stabilized by resonance across the aromatic ring. This activity may offer a protective effect in non-melanocytic cells or at concentrations where tyrosinase-mediated toxicity is not the dominant effect.

Membrane Disruption and Protein Denaturation

At higher concentrations, phenolic compounds can exert non-specific antimicrobial and cytotoxic effects by disrupting cell membranes and denaturing proteins.[2][6] The hydrophobic nature of the ethoxy group and the butyl side chain may facilitate the partitioning of the molecule into the lipid bilayer, compromising its integrity and leading to leakage of cellular contents. Furthermore, the phenol ring can form hydrogen bonds and hydrophobic interactions with proteins, disrupting their tertiary structure and function.[12][13]

Experimental Validation Framework

A rigorous, multi-faceted experimental approach is required to validate this hypothesized mechanism of action. The following protocols provide a comprehensive framework for investigation.

Experiment 1: In Vitro Tyrosinase Inhibition Assay

-

Objective: To determine if 2-Ethoxy-4-(3-hydroxybutyl)phenol directly inhibits tyrosinase activity and to characterize the nature of this inhibition.

-

Methodology: A spectrophotometric assay using mushroom tyrosinase is a common and effective model.[9][14]

-

Reagent Preparation:

-

Phosphate Buffer (50 mM, pH 6.8).

-

Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

-

L-DOPA substrate solution (2 mM in phosphate buffer).

-

Test Compound: Serial dilutions of 2-Ethoxy-4-(3-hydroxybutyl)phenol in a suitable solvent (e.g., DMSO), then diluted in buffer.

-

Positive Control: Kojic acid solution.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 40 µL of phosphate buffer.

-

Add 20 µL of the test compound or control at various concentrations.

-

Add 20 µL of tyrosinase solution.

-

Pre-incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Immediately measure the absorbance at 475 nm (formation of dopachrome) every minute for 20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[14]

-

Perform kinetic studies (e.g., Lineweaver-Burk plots) by varying substrate concentrations to determine if the inhibition is competitive, non-competitive, or uncompetitive.[15]

-

-

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Experiment 2: Cell-Based Cytotoxicity and Pigmentation Assays

-

Objective: To assess the cytotoxicity of the compound specifically in melanocytes versus other cell types and to correlate this with effects on melanin production.

-

Methodology: B16-F10 murine melanoma cells are a standard model for pigmentation studies. Human epidermal melanocytes (HEM) and a non-melanocytic cell line like HaCaT keratinocytes should be used for comparison.

-

Cell Culture: Culture B16-F10, HEM, and HaCaT cells under standard conditions.

-

Cytotoxicity Assay (MTT or AlamarBlue):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of 2-Ethoxy-4-(3-hydroxybutyl)phenol for 24, 48, and 72 hours.[16]

-

At each time point, add MTT or AlamarBlue reagent and incubate according to the manufacturer's protocol.

-

Measure absorbance or fluorescence to determine cell viability.

-

Calculate the IC₅₀ for each cell line. A significantly lower IC₅₀ in melanocytic cells would support a targeted mechanism.

-

-

Melanin Content Assay (B16-F10 or HEM):

-

Treat cells with non-toxic to moderately toxic concentrations of the compound for 72 hours.

-

Lyse the cells with NaOH/DMSO solution.

-

Measure the absorbance of the lysate at 405 nm to quantify melanin content.

-

Normalize melanin content to total protein content (determined by a BCA assay). A dose-dependent decrease in melanin would be expected.

-

-

Experiment 3: Intracellular ROS Detection

-

Objective: To confirm that the compound induces oxidative stress in melanocytes.

-

Methodology: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Cell Treatment: Treat HEM or B16-F10 cells with the compound for a short duration (e.g., 1-4 hours). Include a positive control (e.g., H₂O₂).

-

Probe Loading: Load the cells with DCFH-DA.

-

Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometry. A significant increase in fluorescence in treated cells compared to controls indicates ROS production.

-

Experiment 4: General Antioxidant Capacity Assays

-

Objective: To quantify the compound's intrinsic radical-scavenging ability.

-

Methodology: Standard chemical assays like DPPH and FRAP are suitable.[4][17]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Mix the test compound with a methanolic solution of DPPH.

-

The reduction of the stable DPPH radical by the antioxidant is measured as a decrease in absorbance at 517 nm.[4]

-

-

FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Mix the test compound with the FRAP reagent (containing TPTZ and FeCl₃).

-